- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

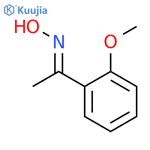

N-(2-Methoxyphenyl)acetamide structure

상품 이름:N-(2-Methoxyphenyl)acetamide

N-(2-Methoxyphenyl)acetamide 화학적 및 물리적 성질

이름 및 식별자

-

- N-(2-Methoxyphenyl)acetamide

- o-Acetanisidide

- o-Methoxyacetanilide

- o-Acetanisidine

- 2-Methoxyacetanilide

- 2'-Methoxyacetanilide

- Acetamide, N-(2-methoxyphenyl)-

- Acetanilide, 2'-methoxy-

- Acetyl-O-anisidine

- N-Acetyl-o-anisidine

- 2-ACETAMIDOANISOLE

- Acetamide, N-(methoxyphenyl)-

- N-ACETYL-ORTHO-ANISIDINE

- FGOFNVXHDGQVBG-UHFFFAOYSA-N

- N-(2-METHOXYPHENYL) ACETAMIDE

- Q63392790

- Aceto-o-anisidine

- NSC4004

- PubChem3319

- N-acetyl-2-anisidine

- 2-(Acetyla

- N-(2-Methoxyphenyl)acetamide (ACI)

- o-Acetanisidide (6CI, 7CI, 8CI)

- 2-(Acetylamino)anisole

- 2-N-Acetylaminomethoxybenzene

- 2′-Methoxyacetanilide

- N-Acetyl-2-methoxyaniline

- NSC 4004

- MFCD00026117

- SDCCGMLS-0033745.P002

- NS00039539

- N-(2-methoxyphenyl)-acetamide

- AKOS000498231

- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide

- WLN: 1VMR BO1

- SCHEMBL171580

- N-(2-Methoxyphenyl)acetamide, 95%

- N-(2-Methoxyphenyl)acetamide #

- DTXSID0052623

- SY107302

- W-109344

- 93-26-5

- BRN 2091808

- UNII-LPJ345W2VY

- SMR000054976

- LPJ345W2VY

- N-(2-Methoxy-phenyl)-acetamide

- AE-641/00783050

- STL169049

- AI3-00799

- AS-59474

- MLS000105047

- A0018

- NSC-4004

- CHEMBL1880779

- HMS2339K05

- CS-0313101

- EINECS 202-233-5

- HMS1577L04

- CHEBI:143106

- D88200

- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11

- Z27797377

- Cambridge id 5137141

-

- MDL: MFCD00026117

- 인치: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)

- InChIKey: FGOFNVXHDGQVBG-UHFFFAOYSA-N

- 미소: O=C(C)NC1C(OC)=CC=CC=1

- BRN: 2091808

계산된 속성

- 정밀분자량: 165.07900

- 동위원소 질량: 165.079

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 159

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.1

- 상호 변형 이기종 수량: 3

- 토폴로지 분자 극성 표면적: 38.3

실험적 성질

- 색과 성상: Powder

- 밀도: 1.1603 (rough estimate)

- 융해점: 85.0 to 89.0 deg-C

- 비등점: 303-305 °C(lit.)

- 플래시 포인트: 138

- 굴절률: 1.5839 (estimate)

- PSA: 38.33000

- LogP: 1.72660

- FEMA: 2768

N-(2-Methoxyphenyl)acetamide 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302-H315-H319

- 경고성 성명: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-36/37/38

- 보안 지침: S26-S36

- RTECS 번호:AE8280000

-

위험물 표지:

- 저장 조건:그것을 단단히 닫아라.서늘하고 건조한 곳에 보관하다.

- 위험 용어:R36/37/38

N-(2-Methoxyphenyl)acetamide 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

N-(2-Methoxyphenyl)acetamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |

O-Acetanisidide |

93-26-5 | 5mg |

¥252.0 | 2021-09-08 | ||

| Enamine | EN300-15542-2.5g |

N-(2-methoxyphenyl)acetamide |

93-26-5 | 2.5g |

$149.0 | 2023-02-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 5g |

¥176.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 100g |

¥1822.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 25g |

¥649.0 | 2022-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |

o-Acetanisidide |

93-26-5 | ≥98% | 25g |

¥139.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 500g |

¥1259.90 | 2023-09-01 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |

o-Acetanisidide |

93-26-5 | ≥98% | 100g |

¥419.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 100g |

¥405.90 | 2023-09-01 |

N-(2-Methoxyphenyl)acetamide 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Dichloromethane ; rt

참조

합성회로 2

반응 조건

1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols, Asian Journal of Chemistry, 2010, 22(4), 2554-2564

합성회로 3

반응 조건

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

참조

- Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes, Synlett, 2018, 29(11), 1465-1468

합성회로 4

반응 조건

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux

참조

- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2, Chinese Journal of Chemistry, 2011, 29(5), 947-950

합성회로 5

반응 조건

1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Cyclopropenium ion catalysed Beckmann rearrangement, Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

합성회로 6

반응 조건

1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt

참조

- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes, Journal of Molecular Structure, 2023, 1285,

합성회로 7

반응 조건

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C

1.2 5 min, 70 °C

참조

- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones, Synthesis, 2022, 54(18), 4095-4103

합성회로 8

반응 조건

1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

합성회로 9

반응 조건

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C

참조

- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines, Green Chemistry, 2013, 15(10), 2680-2684

합성회로 10

반응 조건

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

참조

- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

합성회로 11

반응 조건

1.1 Solvents: Dichloromethane ; 20 min, rt

참조

- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis, Chemistry - A European Journal, 2017, 23(29), 7031-7036

합성회로 12

반응 조건

1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux

참조

- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement, Synlett, 2010, (13), 2019-2023

합성회로 13

반응 조건

1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt

참조

- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

합성회로 14

반응 조건

1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt

참조

- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light, Tetrahedron Letters, 2023, 114,

합성회로 15

반응 조건

1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt

참조

- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

합성회로 16

반응 조건

1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C

참조

- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions, Molecular Catalysis, 2020, 493,

합성회로 17

반응 조건

1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C

참조

- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids, Synlett, 2008, (6), 908-910

합성회로 18

반응 조건

1.1 Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions, Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

합성회로 19

반응 조건

1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane

참조

- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex, Journal of the American Chemical Society, 2002, 124(21), 6043-6048

합성회로 20

반응 조건

1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt

참조

- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068

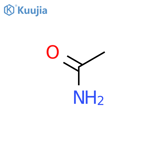

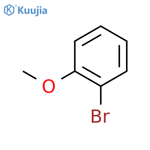

N-(2-Methoxyphenyl)acetamide Raw materials

- Acetamide

- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-

- Ethanone,1-(2-methoxyphenyl)-, oxime

- 2-Bromoanisole

N-(2-Methoxyphenyl)acetamide Preparation Products

N-(2-Methoxyphenyl)acetamide 관련 문헌

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

93-26-5 (N-(2-Methoxyphenyl)acetamide) 관련 제품

- 581-08-8(N-(2-Ethoxyphenyl)acetamide)

- 6375-47-9(3-Amino-4-methoxyacetanilide)

- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)

- 6962-44-3(N-(2-Methoxy-5-methylphenyl)-acetamide)

- 23042-75-3(2',4'-Dimethoxyacetanilide)

- 1565498-47-6(4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride)

- 2225175-34-6(5-Chloro-2-(1H-pyrazol-1-yl)phenylboronic acid)

- 1024174-11-5(N-[[3-(Trifluoromethoxy)phenyl]methyl]thiophene-2-carboxamide)

- 1247443-84-0(5-methoxy-2-{(propan-2-yl)aminomethyl}phenol)

- 868973-31-3(2-methoxy-N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

순결:99%

재다:500g

가격 ($):386.0